

Spectroscopic analysis (NMR, MS) for confirming 1-Tritylimidazole structure.

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Compound of Interest

Compound Name: 1-Tritylimidazole

Cat. No.: B131928

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Spectroscopic Analysis: Confirming the Structure of 1-Tritylimidazole

A Comparative Guide to NMR and MS Data

In the structural elucidation of synthesized organic compounds, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for researchers and drug development professionals. This guide provides a comparative analysis of the spectroscopic data for **1-Tritylimidazole**, a key building block in organic synthesis, against the simpler analogue, 1-methylimidazole. The inclusion of detailed experimental data and protocols aims to offer a clear framework for the structural confirmation of **1-Tritylimidazole**.

Comparison of Spectroscopic Data

The structural differences between **1-Tritylimidazole** and 1-methylimidazole are clearly reflected in their respective NMR and MS spectra. The bulky trityl group in **1-Tritylimidazole** significantly influences the chemical shifts of the imidazole ring protons and introduces a characteristic fragmentation pattern in its mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The comparison of ^1H and ^{13}C NMR data for **1-Tritylimidazole** and 1-methylimidazole

highlights the impact of the trityl substituent.

Table 1: ^1H NMR Data Comparison

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
1-Tritylimidazole	Imidazole H-2	~7.58 (predicted)	s
	Imidazole H-4	~7.10 (predicted)	t
	Imidazole H-5	~6.88 (predicted)	t
	Trityl Phenyl-H (ortho)	7.33	m
	Trityl Phenyl-H (meta, para)	7.14	m
1-Methylimidazole	Imidazole H-2	7.48	s
	Imidazole H-4	6.93	t
	Imidazole H-5	6.83	t
	Methyl H	3.63	s

Note: Predicted values for **1-Tritylimidazole** are based on computational models due to the limited availability of fully assigned experimental spectra in the literature. Experimental data is presented where available.

Table 2: ^{13}C NMR Data Comparison

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
1-Tritylimidazole	Imidazole C-2	~137.5 (predicted)
Imidazole C-4	~129.8 (predicted)	
Imidazole C-5	~121.5 (predicted)	
Trityl Quaternary C	~75.0 (predicted)	
Trityl Phenyl C	~142.8, 129.8, 128.2, 128.0 (predicted)	
1-Methylimidazole	Imidazole C-2	137.8
Imidazole C-4	129.5	
Imidazole C-5	121.3	
Methyl C	33.2	

Note: Predicted values for **1-Tritylimidazole** are based on computational models.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of molecular weight and structural features.

Table 3: Mass Spectrometry Data Comparison

Compound	Molecular Ion $[M]^+$ or $[M+H]^+$ (m/z)	Key Fragment Ions (m/z) and Neutral Loss
1-Tritylimidazole	311 $[M+H]^+$	243 $[M - C_6H_5]^+$ (loss of a phenyl group), 165 $[C(C_6H_5)_3]^+$ (trityl cation)
1-Methylimidazole	82 $[M]^+$	81 $[M-H]^+$, 55 $[M-HCN]^+$, 54 $[M-H-HCN]^+$, 42 $[C_2H_4N]^+$

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

- ¹H NMR:
 - Pulse Program: Standard single pulse (zg30)
 - Number of Scans: 16-64
 - Spectral Width: 16 ppm
 - Acquisition Time: ~2-4 seconds
 - Relaxation Delay: 1-5 seconds
- ¹³C NMR:
 - Pulse Program: Proton-decoupled single pulse (zgpg30)
 - Number of Scans: 1024 or more, depending on sample concentration
 - Spectral Width: 240 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2-5 seconds

Mass Spectrometry (MS)

Sample Preparation:

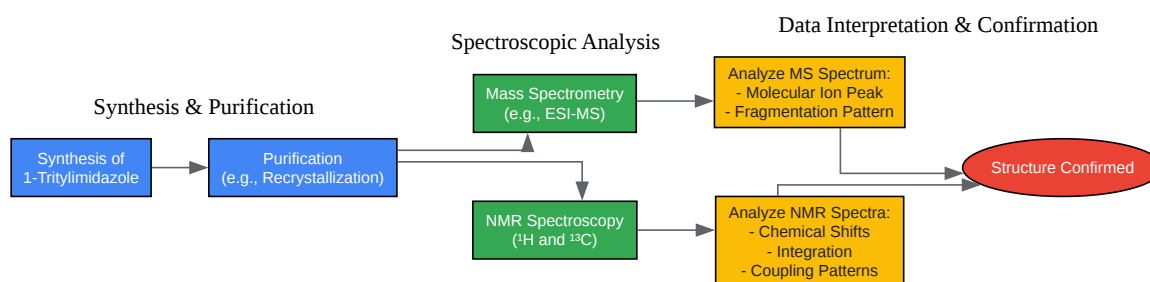
- Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- For Electrospray Ionization (ESI), the solution is directly infused into the mass spectrometer. For Electron Ionization (EI), the sample is introduced via a direct insertion probe or a gas chromatograph.

Instrument Parameters (Typical for ESI-MS):

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode
- Capillary Voltage: 3.5-4.5 kV
- Drying Gas (N₂): Flow rate of 5-10 L/min
- Gas Temperature: 300-350 °C
- Mass Range: m/z 50-1000

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of **1-Tritylimidazole**'s structure.



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Caption: Workflow for the structural confirmation of **1-Tritylimidazole**.

This guide demonstrates that a combination of ^1H NMR, ^{13}C NMR, and mass spectrometry provides a robust and definitive method for confirming the structure of **1-Tritylimidazole**. The comparison with 1-methylimidazole serves to highlight the specific spectral features introduced by the trityl group, reinforcing the structural assignment.

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